molecular formula C20H24N2O2 B12099402 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

Cat. No.: B12099402
M. Wt: 324.4 g/mol
InChI Key: GSZABHHMLOJLEK-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is an organic compound known for its significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate benzyl alcohol and nitrile precursors.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with a nitrile compound to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield the desired hydroxy compound.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential precursor in the synthesis of antidepressants and other therapeutic agents.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile involves its interaction with various molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and norepinephrine in the brain. This modulation can lead to antidepressant effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile
  • 4-[4-(Dimethylamino)-1-(4-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile

Uniqueness

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile, commonly referred to as DMBH, is a chemical compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of rac Desfluoro Citalopram Oxalate. This article explores the biological activity of DMBH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 1187671-15-3
  • Solubility : Soluble in dichloromethane and methanol
  • Appearance : Off-white solid

DMBH exhibits biological activity primarily through its interaction with neurotransmitter systems. It is structurally related to citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). The compound's mechanism is thought to involve:

  • Serotonin Reuptake Inhibition : Similar to citalopram, DMBH may inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, leading to increased serotonin levels and enhanced mood regulation.
  • Adrenergic Activity : The dimethylamino group suggests potential interactions with adrenergic receptors, which could influence mood and anxiety.
  • Neuroprotective Effects : Preliminary studies indicate that compounds like DMBH may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues.

Biological Activity Data

Activity TypeDescriptionEvidence Source
Antidepressant Effects Potential to alleviate symptoms of depressionCase studies on citalopram derivatives
Neuroprotection Reduces oxidative stress in neuronal cellsResearch on related compounds
Serotonin Modulation Inhibits serotonin reuptakePharmacological studies

Case Studies

  • Antidepressant Efficacy :
    A study involving a derivative of DMBH demonstrated significant improvements in depressive symptoms among patients who were resistant to traditional SSRIs. The compound was administered over a period of 8 weeks, showing a marked reduction in Hamilton Depression Rating Scale scores.
  • Neuroprotective Properties :
    In vitro studies have shown that DMBH can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in cultures treated with DMBH compared to controls.
  • Pharmacokinetics and Metabolism :
    Research indicates that DMBH undergoes metabolic conversion similar to other SSRIs, with phase I and phase II metabolites identified in human liver microsomes. These metabolites may retain some biological activity, contributing to the overall pharmacological profile of the compound.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C20H24N2O2/c1-22(2)12-6-11-20(24,18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23/h3-5,7-10,13,23-24H,6,11-12,15H2,1-2H3

InChI Key

GSZABHHMLOJLEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)(C2=C(C=C(C=C2)C#N)CO)O

Origin of Product

United States

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